Ethyl 2-acetyl-2H-indazole-5-carboxylate
Description
Ethyl 2-acetyl-2H-indazole-5-carboxylate is a heterocyclic compound featuring an indazole core substituted with an acetyl group at position 2 and an ethyl ester at position 5. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and kinase inhibitory properties. The acetyl and ester substituents on this compound likely influence its electronic properties, solubility, and binding interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-acetylindazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-14(13-11)8(2)15/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAJGUUQNOOYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN(N=C2C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-2H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenylacetic acid with formaldehyde and a base such as potassium carbonate in a solvent like toluene . This reaction yields an intermediate, which is further processed to obtain the desired indazole derivative.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-2H-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives.
Scientific Research Applications
Ethyl 2-acetyl-2H-indazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-2H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-acetyl-2H-indazole-5-carboxylate
Structural Differences : The methyl ester analog replaces the ethyl group in the target compound with a methyl group at the carboxylate position.
Implications :
- Molecular Weight : The methyl derivative has a molecular weight of 218.21 g/mol, compared to 232.23 g/mol for the ethyl variant, due to the smaller alkyl chain .
- Synthetic Accessibility : Methyl esters are often easier to hydrolyze than ethyl esters, which could influence metabolic stability in biological systems.
| Property | This compound | Mthis compound |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₁H₁₀N₂O₃ |
| Molecular Weight (g/mol) | 232.23 | 218.21 |
| Substituent (Position 5) | Ethyl ester | Methyl ester |
| Key Reference |
Ethyl 2H-indazole-5-carboxylate
Structural Differences : This analog lacks the acetyl group at position 2.
Implications :
- Electronic Effects : The absence of the electron-withdrawing acetyl group may increase the electron density of the indazole ring, altering reactivity or binding affinity.
- Biological Activity : Acetyl groups often participate in hydrogen bonding or hydrophobic interactions; their removal could reduce target engagement .
| Property | This compound | Ethyl 2H-indazole-5-carboxylate |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₀H₁₀N₂O₂ |
| Molecular Weight (g/mol) | 232.23 | 190.20 |
| Substituent (Position 2) | Acetyl | None |
| Key Reference |
Ethyl 5-methoxy-2H-indazole-7-carboxylate
Structural Differences : The methoxy group at position 5 and carboxylate at position 7 distinguish this positional isomer.
Implications :
- Regiochemistry : The shift of the carboxylate from position 5 to 7 may sterically hinder interactions with target proteins.
Ethyl 2-aminothiazole-5-carboxylate
Structural Differences: Replaces the indazole core with a thiazole ring and introduces an amino group at position 2. Implications:
- Heterocycle Properties : Thiazoles are more electron-deficient than indazoles, which could affect redox properties or binding to metal ions.
- Functional Groups: The amino group may introduce hydrogen-bonding capabilities absent in the acetylated indazole derivative .
| Property | This compound | Ethyl 2-aminothiazole-5-carboxylate |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃ | C₆H₈N₂O₂S |
| Molecular Weight (g/mol) | 232.23 | 172.20 |
| Core Structure | Indazole | Thiazole |
| Key Reference |
Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Structural Differences : Features an imidazole ring instead of indazole, with an ethyl group at position 5.
Implications :
- Aromaticity and Basicity : Imidazoles are more basic than indazoles, which could influence protonation states under physiological conditions.
| Property | This compound | Ethyl 5-ethyl-1H-imidazole-2-carboxylate |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃ | C₈H₁₂N₂O₂ |
| Molecular Weight (g/mol) | 232.23 | 168.19 |
| Core Structure | Indazole | Imidazole |
| Key Reference |
Q & A
Q. Critical Factors :
- Temperature : Excessive heat during acetylation may lead to decomposition.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) can enhance regioselectivity.
- Solvent : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
Table 1 : Comparison of Synthetic Methods for Indazole Derivatives
How can X-ray crystallography be applied to determine the structure of this compound, and what challenges arise during refinement?
Advanced Research Question
X-ray crystallography is critical for confirming molecular geometry and substituent positions. Key steps include:
- Crystal Growth : Use slow evaporation in solvent mixtures (e.g., ethanol/water) to obtain single crystals.
- Data Collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps.
- Refinement : Employ SHELXL for small-molecule refinement, addressing challenges like:
- Disorder : Acetyl or ethyl groups may exhibit rotational disorder, requiring split-atom models.
- Thermal Motion : High B-factors for flexible groups necessitate anisotropic refinement.
Methodological Tip : For ambiguous electron density, use Fourier difference maps to resolve hydrogen bonding or solvent inclusion.
What analytical techniques are most effective for characterizing purity and functional groups in this compound?
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 2.6 ppm (acetyl CH₃), and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns .
- ¹³C NMR : Carbonyl signals (δ 165–175 ppm) differentiate ester and acetyl groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺ at m/z 247.0952 for C₁₂H₁₂N₂O₃).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% by AUC).
How does the acetyl group at position 2 influence the reactivity of this compound compared to other indazole derivatives?
Advanced Research Question
The acetyl group enhances electrophilicity at adjacent positions, enabling:
- Nucleophilic Substitution : Reactivity at the 3-position with amines or thiols under mild conditions.
- Hydrogen Bonding : The acetyl oxygen acts as a hydrogen bond acceptor, influencing crystal packing and biological interactions.
Table 2 : Reactivity Comparison of Indazole Derivatives
| Compound | Reactivity at Position 3 | Key Functional Group |
|---|---|---|
| Ethyl 1H-indazole-5-carboxylate | Low (unsubstituted) | Ester |
| This compound | High | Acetyl + Ester |
| 2-(2-Methyl-2H-indazol-5-yl)acetic acid | Moderate | Methyl + Carboxylic acid |
What strategies resolve contradictions in biological activity data for this compound across studies?
Advanced Research Question
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines).
- Solubility Issues : Use DMSO stocks at <0.1% to avoid cytotoxicity artifacts.
- Metabolic Stability : Assess hepatic microsomal stability to differentiate intrinsic vs. metabolite-driven activity.
Case Study : Inconsistent anti-inflammatory data may stem from varying NF-κB inhibition assays (e.g., ELISA vs. luciferase reporter) .
What computational methods predict the interaction of this compound with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., COX-2).
- MD Simulations : GROMACS simulations (100 ns) evaluate binding stability and hydration effects.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity .
How can derivatives of this compound be designed to enhance pharmacological properties?
Advanced Research Question
- Bioisosteric Replacement : Substitute the acetyl group with trifluoroacetyl (improved metabolic stability).
- Prodrug Design : Convert the ethyl ester to a tert-butyl ester for enhanced bioavailability.
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., sulfonamide for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
